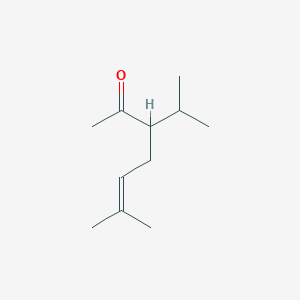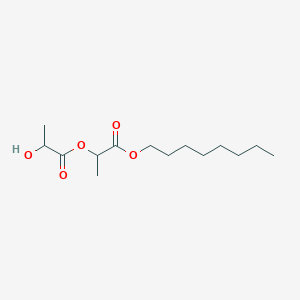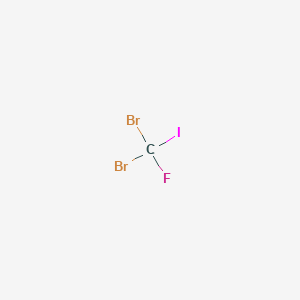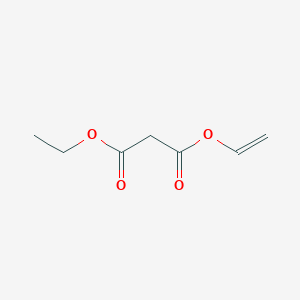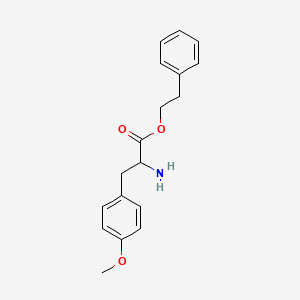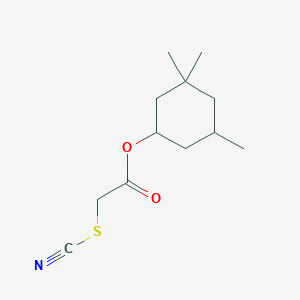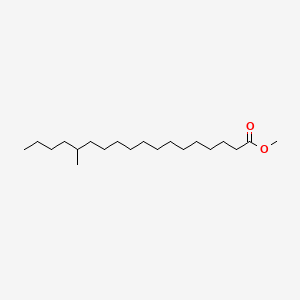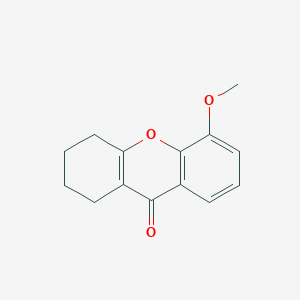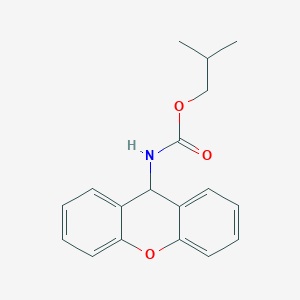
2-Methylpropyl 9h-xanthen-9-ylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylpropyl 9h-xanthen-9-ylcarbamate is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of a xanthene core, which is a tricyclic aromatic system, and a carbamate group attached to it. The xanthene core is known for its fluorescence properties, making it useful in various scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylpropyl 9h-xanthen-9-ylcarbamate typically involves the reaction of 9H-xanthene-9-carboxylic acid with isobutylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methylpropyl 9h-xanthen-9-ylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding xanthone derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine group.
Substitution: The aromatic ring of the xanthene core can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Xanthone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated xanthene derivatives.
Wissenschaftliche Forschungsanwendungen
2-Methylpropyl 9h-xanthen-9-ylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various analytical techniques.
Biology: Employed in fluorescence microscopy for imaging biological samples.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to fluoresce.
Industry: Utilized in the development of fluorescent dyes and pigments.
Wirkmechanismus
The mechanism of action of 2-Methylpropyl 9h-xanthen-9-ylcarbamate is primarily based on its fluorescence properties. The xanthene core absorbs light at specific wavelengths and emits light at a different wavelength, making it useful as a fluorescent probe. The carbamate group can interact with various biological molecules, enhancing its utility in biological and medical applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Xanthone: The parent compound of the xanthene family, known for its biological activities.
Fluorescein: A well-known fluorescent dye with a similar xanthene core.
Rhodamine: Another fluorescent dye with structural similarities to xanthene derivatives.
Uniqueness
2-Methylpropyl 9h-xanthen-9-ylcarbamate is unique due to its specific substitution pattern, which imparts distinct fluorescence properties and potential applications in various fields. Its ability to form stable carbamate linkages makes it a valuable compound for developing new fluorescent probes and dyes.
Eigenschaften
CAS-Nummer |
6319-56-8 |
|---|---|
Molekularformel |
C18H19NO3 |
Molekulargewicht |
297.3 g/mol |
IUPAC-Name |
2-methylpropyl N-(9H-xanthen-9-yl)carbamate |
InChI |
InChI=1S/C18H19NO3/c1-12(2)11-21-18(20)19-17-13-7-3-5-9-15(13)22-16-10-6-4-8-14(16)17/h3-10,12,17H,11H2,1-2H3,(H,19,20) |
InChI-Schlüssel |
FUWGNCXUBXBIJH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)COC(=O)NC1C2=CC=CC=C2OC3=CC=CC=C13 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H,13H-Benzo[4,5]isoquinolino[2,1-a]pyrido[3,4,5-gh]perimidine-1,3,13(2H)-trione](/img/structure/B14741093.png)


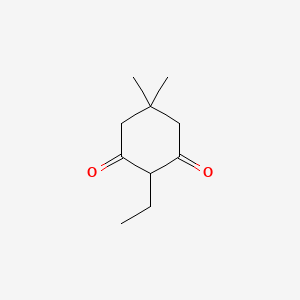
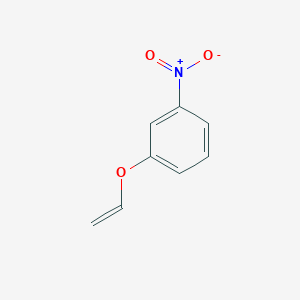
![N-butyl-2-[[5-(4-ethylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B14741137.png)
